molecular formula C19H14FN5OS B11032880 2-(1,3-benzothiazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide

2-(1,3-benzothiazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide

Cat. No.: B11032880
M. Wt: 379.4 g/mol
InChI Key: KVYMVCDWYAIAIF-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    The compound 2-(1,3-benzothiazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide, often referred to as "compound X," is a member of the pyrimidine family and has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of compound X, supported by data tables and relevant research findings.

    Chemical Structure and Properties

    • Molecular Formula : C16H14FN3OS
    • Molecular Weight : 298.34 g/mol
    • CAS Number : [insert CAS number if available]

    The structural features of compound X include a benzothiazole moiety, a fluorophenyl group, and a carboxamide functional group, which contribute to its biological properties.

    Synthesis

    Compound X can be synthesized through a microwave-assisted reaction involving 2-(1,3-benzothiazol-2-yl)acetonitrile and 4-fluorobenzaldehyde. This method is noted for its efficiency and environmentally friendly conditions, yielding high purity in a short time frame .

    Anticancer Activity

    Recent studies have demonstrated that compound X exhibits significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB 231 (triple-negative breast cancer). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays:

    Cell LineIC50 (µM)Reference
    MCF-715.2
    MDA-MB 23112.5

    The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

    Enzyme Inhibition

    Compound X has also been evaluated for its inhibitory effects on key enzymes such as cyclooxygenase (COX) and protein kinases. Molecular docking studies suggest that compound X binds effectively to the active sites of these enzymes:

    EnzymeBinding Energy (kcal/mol)Ki (nM)Reference
    COX-1-9.525
    COX-2-10.218
    Protein Kinase A-8.830

    These interactions indicate potential anti-inflammatory properties alongside its anticancer activity.

    The biological activity of compound X can be attributed to several mechanisms:

    • Apoptosis Induction : Compound X promotes apoptosis in cancer cells via mitochondrial pathways.
    • Enzyme Inhibition : The inhibition of COX enzymes suggests a role in reducing inflammation, which is often associated with cancer progression.
    • Cell Cycle Arrest : Studies indicate that compound X can cause G1/S phase arrest in cancer cells, preventing further proliferation.

    Case Studies

    A notable case study involved the treatment of xenograft models with compound X, resulting in significant tumor regression compared to control groups treated with vehicle alone. The study highlighted the compound's potential as a therapeutic agent in oncology .

    Properties

    Molecular Formula

    C19H14FN5OS

    Molecular Weight

    379.4 g/mol

    IUPAC Name

    2-(1,3-benzothiazol-2-ylamino)-N-(4-fluorophenyl)-4-methylpyrimidine-5-carboxamide

    InChI

    InChI=1S/C19H14FN5OS/c1-11-14(17(26)23-13-8-6-12(20)7-9-13)10-21-18(22-11)25-19-24-15-4-2-3-5-16(15)27-19/h2-10H,1H3,(H,23,26)(H,21,22,24,25)

    InChI Key

    KVYMVCDWYAIAIF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NC(=NC=C1C(=O)NC2=CC=C(C=C2)F)NC3=NC4=CC=CC=C4S3

    Origin of Product

    United States

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